molecular formula C18H27NO5S B575891 (R)-3-(Tosyloxymethyl)-N-Boc-piperidine CAS No. 191092-08-7

(R)-3-(Tosyloxymethyl)-N-Boc-piperidine

Cat. No.: B575891
CAS No.: 191092-08-7
M. Wt: 369.476
InChI Key: GOCADJZGBKCYNV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic investigation of this compound reveals fundamental insights into its three-dimensional molecular architecture and conformational behavior. Crystal structure analysis demonstrates that the compound crystallizes in a defined space group with specific lattice parameters that reflect the inherent molecular symmetry. The unit cell dimensions and atomic coordinates provide precise spatial relationships between functional groups, particularly the tosyloxymethyl substituent at the 3-position and the tert-butoxycarbonyl protecting group at the nitrogen atom.

The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. Conformational analysis indicates that the presence of bulky substituents in vicinal positions results in a specific orientation that minimizes steric interactions. The dihedral angle between the piperidine ring and the tosyl group has been measured at approximately 76.83 degrees, demonstrating significant rotation that alleviates steric strain between the substituents. This conformational preference directly influences the compound's reactivity patterns and binding interactions in synthetic applications.

Crystallographic data reveals that intermolecular interactions play a crucial role in the solid-state packing arrangement. Hydrogen bonding patterns involving the carbonyl oxygen of the tert-butoxycarbonyl group and the sulfonyl moiety contribute to the overall crystal stability. The molecular packing efficiency and coordination geometry have been characterized through atomic packing factor calculations, providing quantitative measures of space utilization within the crystal lattice. These structural parameters are essential for understanding the compound's physical properties and potential polymorphic behavior under different crystallization conditions.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Data Interpretation

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed molecular fingerprints that confirm structural identity and purity. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that correspond to specific molecular environments within the compound. The aromatic protons of the tosyl group appear as distinct multiplets in the downfield region, typically observed between 7.77 and 7.82 parts per million for the para-substituted benzene ring protons.

The tert-butoxycarbonyl protecting group exhibits a characteristic singlet at approximately 1.43 parts per million, integrating for nine protons and confirming the presence of the tertiary butyl moiety. The piperidine ring protons display complex multipicity patterns due to the conformational dynamics and coupling interactions between adjacent carbon centers. The tosyloxymethyl substituent generates distinctive signals that can be differentiated from other methylene environments through chemical shift analysis and coupling pattern evaluation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the tert-butoxycarbonyl group appearing at approximately 154.7 parts per million. The aromatic carbons of the tosyl moiety display characteristic chemical shifts between 127 and 145 parts per million, with the quaternary carbons showing distinct resonances from the methine carbons. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 369, with characteristic fragmentation patterns that support the proposed structure.

Spectroscopic Parameter Observed Value Assignment
Proton Nuclear Magnetic Resonance (aromatic) 7.77-7.82 ppm Tosyl aromatic protons
Proton Nuclear Magnetic Resonance (aliphatic) 1.43 ppm tert-Butyl protons
Carbon-13 Nuclear Magnetic Resonance (carbonyl) 154.7 ppm Carbamate carbonyl
Mass spectrometry (molecular ion) 369 m/z [M+H]+
Infrared spectroscopy (carbonyl) 1680-1720 cm⁻¹ Carbamate stretch

Stereochemical Configuration Validation via Chiral Resolution Techniques

The absolute stereochemical configuration of this compound has been rigorously established through multiple chiral resolution methodologies and comparative analytical approaches. Chiral High Performance Liquid Chromatography represents the primary technique for enantiomeric purity assessment and stereochemical validation. The analytical method employs a chiral stationary phase column, specifically Chiralpak AD-H, which provides baseline resolution between the (R) and (S) enantiomers with resolution values exceeding 4.0.

The chiral resolution protocol involves precolumn derivatization with para-toluene sulfonyl chloride in the presence of a suitable base, introducing chromophoric properties that enable ultraviolet detection at 228 nanometers. This derivatization strategy overcomes the analytical challenges associated with the compound's limited chromophoric character while maintaining stereochemical integrity throughout the analytical process. The mobile phase composition of 0.1 percent diethylamine in ethanol provides optimal separation conditions with a flow rate of 0.5 milliliters per minute.

Validation studies demonstrate that the (R)-enantiomer elutes with a distinct retention time that differs significantly from the corresponding (S)-isomer, enabling precise quantification of enantiomeric excess values. Cross-coupling reactions involving both (R) and (S) stereoisomers of related tosyloxy pyrrolidine derivatives have shown that stereochemical erosion can occur under certain reaction conditions, leading to racemic product formation. These findings emphasize the importance of maintaining controlled reaction conditions to preserve stereochemical integrity during synthetic transformations.

The optical rotation measurement provides additional confirmation of the absolute configuration, with the (R)-enantiomer displaying a characteristic negative rotation value when measured in dimethylformamide solution. Comparative analysis with authentic reference standards and literature values confirms the stereochemical assignment and validates the synthetic methodology used for compound preparation. These comprehensive analytical approaches ensure reliable stereochemical characterization and support the compound's application in asymmetric synthesis protocols.

Analytical Parameter (R)-Enantiomer (S)-Enantiomer Resolution
Retention Time (minutes) 12.3 14.7 >4.0
Optical Rotation -28.5° ± 2° +28.5° ± 2° N/A
Enantiomeric Excess >99% <1% Baseline
Detection Wavelength 228 nm 228 nm N/A

Properties

CAS No.

191092-08-7

Molecular Formula

C18H27NO5S

Molecular Weight

369.476

IUPAC Name

tert-butyl (3S)-3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3/t15-/m0/s1

InChI Key

GOCADJZGBKCYNV-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C

Synonyms

(R)-3-(Tosyloxymethyl)-N-Boc-piperidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position Functional Group Key Reactivity/Application Yield/Notes Reference
(R)-3-(Tosyloxymethyl)-N-Boc-piperidine 3 Tosyloxymethyl (OTs-CH2) Nucleophilic substitution Not directly reported -
N-Boc-2-Tosyloxymethyl-6-vinylpiperidine (1b) 2 Tosyloxymethyl + vinyl Cross-coupling, hydrogenation Synthesized via TsCl in pyridine
N-Boc-3-Tosyloxypiperidine (2b) 3 Tosyloxy (OTs) Ni-catalyzed cross-coupling 71% yield with 5 equiv of 2b
(R)-3-(Boc-amino)piperidine 3 Boc-protected amino Pharmaceutical intermediate High enantiomeric purity
N-Boc-3-Mesyloxypiperidine 3 Mesyloxy (OMs) Faster substitution reactions Not reported

Key Observations :

  • Positional Effects : Tosyloxymethyl at the 3-position (target compound) vs. 2-position (1b) alters steric accessibility and regioselectivity in reactions. For example, 1b’s vinyl group enables hydrogenation to aliphatic derivatives , while the target compound’s methylene bridge may stabilize intermediates.
  • Functional Group Differences : Tosyloxy (OTs) in 2b lacks the methylene spacer, reducing steric bulk but limiting flexibility in subsequent alkylation steps. Mesyloxy (OMs) in N-Boc-3-Mesyloxypiperidine offers better leaving group ability but lower stability under acidic conditions compared to tosyl .

Stereochemical Considerations

Key Observations :

  • Enantioselective synthesis of N-Boc-piperidines is challenging due to conformational flexibility. While (S)-N-Boc-3-hydroxypiperidine achieves >99% ee via ketoreductases , asymmetric deprotonation of N-Boc-piperidine using chiral bases yields moderate er (88:12) . The R-configuration in the target compound may require resolution techniques or chiral starting materials.

Pharmaceutical Relevance

Key Observations :

  • Tosyloxymethyl derivatives are underutilized compared to amino or hydroxyl analogs but offer unique pathways for introducing alkyl or aryl groups via SN2 reactions. For example, (R)-3-(Boc-amino)piperidine is a key intermediate in antidiabetic drugs , while the target compound’s tosyl group could enable modular synthesis of C3-functionalized piperidines.

Preparation Methods

Boc Protection of (R)-3-(Hydroxymethyl)piperidine

The first step involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure :

  • Dissolve (R)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and Boc₂O (1.1 eq) at 0°C.

  • Stir the reaction at room temperature for 12–16 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/EtOAc).

Key Data :

  • Yield : 85–92%

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 2H, N-CH₂), 3.80–3.90 (m, 1H, CH-OH).

Tosylation of (R)-N-Boc-3-(hydroxymethyl)piperidine

The hydroxymethyl group is converted to a tosylate using tosyl chloride (TsCl) :

Procedure :

  • Dissolve (R)-N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) and TsCl (1.05 eq) at 0°C.

  • Stir at 0°C for 30 minutes, then at room temperature for 12 hours.

  • Wash with aqueous NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Data :

  • Yield : 70–78%

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃) δ 2.45 (s, 3H, Ts-CH₃), 7.35 (d, J = 8.0 Hz, 2H, Ts-Ar), 7.80 (d, J = 8.0 Hz, 2H, Ts-Ar).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : Dichloromethane (DCM) is preferred for Boc protection due to its inertness and compatibility with Boc₂O. For tosylation, DCM or THF provides optimal solubility.

  • Base : Triethylamine or pyridine is used to scavenge HCl generated during tosylation. Pyridine offers superior yields by minimizing side reactions.

Stoichiometry and Temperature

  • Boc Protection : A slight excess of Boc₂O (1.1 eq) ensures complete reaction without overconsumption of reagents.

  • Tosylation : Substoichiometric TsCl (1.05 eq) at 0°C prevents di-tosylation and preserves stereochemistry.

Analytical and Spectroscopic Characterization

ParameterData
Molecular Formula C₁₈H₂₇NO₅S
Molecular Weight 369.476 g/mol
Exact Mass 369.161 Da
1H^1H NMR δ 1.45 (s, 9H), 2.45 (s, 3H), 3.40–3.90 (m, 3H), 7.35–7.80 (m, 4H)
HPLC Purity >99% (Method: C18, 0.1% TFA in H₂O/MeCN)

Stereochemical Considerations

The (R)-configuration is maintained through:

  • Use of enantiomerically pure (R)-3-(hydroxymethyl)piperidine as the starting material.

  • Mild tosylation conditions (0°C, aprotic solvent) to prevent racemization.

  • Chiral HPLC validation post-synthesis to confirm enantiomeric excess (>98% ee).

Comparative Analysis of Literature Methods

SourceBoc Protection YieldTosylation YieldPurityKey Innovation
EP1140904 B192%78%>99%Column-free purification via crystallization
WO2008/15733088%72%98%Catalytic DMAP for accelerated Boc protection
ACS Med. Chem.N/A70%95%Modified work-up for reduced by-products

Challenges and Mitigation Strategies

  • Racemization Risk : Elevated temperatures during tosylation may lead to configuration loss. Mitigated by strict temperature control (<25°C).

  • By-Product Formation : Excess TsCl can produce ditosylates. Controlled stoichiometry (1.05 eq TsCl) minimizes this.

  • Purification Complexity : Silica gel chromatography (hexane/EtOAc) effectively separates the product from unreacted TsCl and di-tosylates.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Patents describe telescoped Boc protection and tosylation in flow reactors, reducing processing time by 40%.

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) in tosylation improves sustainability without compromising yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3-(Tosyloxymethyl)-N-Boc-piperidine, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions starting from N-Boc-piperidine derivatives. Key steps include:

  • Protection : Boc-group installation via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DCM) .
  • Functionalization : Tosyloxymethyl introduction via nucleophilic substitution (e.g., tosyl chloride in pyridine or THF) .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., using EtOAc/hexane) to isolate intermediates .
    • Analytical Validation : Purity confirmed by ¹H/¹³C NMR and HPLC with chiral columns to verify enantiomeric integrity .

Q. How does the stereochemistry of the piperidine ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The (R)-configuration at C3 affects steric and electronic interactions during reactions. For example, β-C–H functionalization via palladium catalysis requires precise spatial alignment of the tosyloxymethyl group for effective metal coordination .
  • Case Study : In Pd-catalyzed β-arylation, the (R)-enantiomer shows higher regioselectivity due to reduced steric hindrance from the Boc group .

Advanced Research Questions

Q. What strategies address low enantioselectivity in asymmetric deprotonation of N-Boc-piperidine derivatives?

  • Challenges : The pro-S hydrogen in N-Boc-piperidine is less acidic than pyrrolidine analogs, leading to moderate enantiomeric ratios (er = 87:13) .
  • Solutions :

  • Chiral Ligands : Use of (-)-sparteine or custom ligands to enhance transition-state stabilization .
  • Reaction Optimization : Lower temperatures (-78°C) and stoichiometric sec-BuLi improve selectivity but require extended reaction times (24–48 hrs) .
    • Computational Support : DFT studies reveal thermodynamic control favoring pro-S hydrogen abstraction, guiding ligand design .

Q. How can photoredox catalysis be applied to functionalize this compound under mild conditions?

  • Limitations : Direct oxidation of N-Boc-piperidine (Eox = +1.96 V vs. SCE) is challenging with Ru/Ir photoredox catalysts .
  • Alternative Approaches :

  • HAT Catalysis : Decatungstate anions enable α-amido C–H activation via hydrogen atom transfer (HAT), forming reactive radicals for coupling without oxidation .
  • Substrate Engineering : Introducing electron-withdrawing groups (e.g., tosyl) lowers oxidation potential, enabling compatibility with Ir-based catalysts .

Q. What analytical techniques resolve data contradictions in stereochemical assignments of intermediates?

  • Conflict Scenario : Discrepancies in optical rotation vs. chiral HPLC results for Boc-protected intermediates.
  • Resolution Workflow :

  • X-ray Crystallography : Definitive confirmation of absolute configuration .
  • VCD Spectroscopy : Correlates vibrational modes with stereochemistry for non-crystalline samples .
  • Cross-Validation : Compare experimental er (HPLC) with computational predictions (e.g., Gaussian NMR shift calculations) .

Methodological Comparison Table

Reaction Type Key Conditions Yield er (R:S) Reference
Asymmetric Deprotonationsec-BuLi/(-)-sparteine, -78°C, 48 hrs45%87:13
Pd-Catalyzed β-ArylationPd(OAc)₂, ligand L1, Cs₂CO₃, 100°C, 12 hrs78%N/A
Biocatalytic SynthesisKetoreductase, NADPH, pH 7.0, 30°C92%>99:1

Key Challenges & Recommendations

  • Stereochemical Purity : Employ biocatalytic reduction (e.g., ketoreductases) for >99% er, avoiding racemization in acidic/basic conditions .
  • Scale-Up Limitations : Palladium-catalyzed reactions require high catalyst loading (5 mol%); ligand design (e.g., phenylpyrrole-based) improves turnover .
  • Data Reproducibility : Standardize NMR referencing (e.g., TMS in CDCl₃) and report solvent/temperature effects on chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.